BenchChemオンラインストアへようこそ!

2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide

Enzyme inhibition Receptor binding Salicylamide SAR

2-Hydroxy-5-methyl-N-(2-methylpropyl)benzamide (CAS 1019466-74-0, molecular formula C₁₂H₁₇NO₂, molecular weight 207.27 Da) is a synthetic N‑isobutyl‑substituted salicylamide derivative bearing a 2‑hydroxy and a 5‑methyl substitution on the benzamide ring. Salicylamide derivatives as a class have been investigated for diverse pharmacological activities including analgesic/anti‑inflammatory effects, cholinesterase inhibition, lipoxygenase modulation, STAT3 inhibition, and antiviral activity.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 1019466-74-0
Cat. No. B3339456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide
CAS1019466-74-0
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(=O)NCC(C)C
InChIInChI=1S/C12H17NO2/c1-8(2)7-13-12(15)10-6-9(3)4-5-11(10)14/h4-6,8,14H,7H2,1-3H3,(H,13,15)
InChIKeyLQFVADKQUZBIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-methyl-N-(2-methylpropyl)benzamide CAS 1019466-74-0: Procurement-Relevant Identity and Class Context


2-Hydroxy-5-methyl-N-(2-methylpropyl)benzamide (CAS 1019466-74-0, molecular formula C₁₂H₁₇NO₂, molecular weight 207.27 Da) is a synthetic N‑isobutyl‑substituted salicylamide derivative bearing a 2‑hydroxy and a 5‑methyl substitution on the benzamide ring . Salicylamide derivatives as a class have been investigated for diverse pharmacological activities including analgesic/anti‑inflammatory effects, cholinesterase inhibition, lipoxygenase modulation, STAT3 inhibition, and antiviral activity [1]. However, publicly available primary literature and patent datasets contain no direct pharmacological profiling, selectivity data, or head‑to‑head SAR comparisons for this specific compound, limiting procurement decisions to its identity as a structurally defined screening‑set member or synthetic building block rather than a functionally characterized probe.

Why Salicylamide‑Class Substitution Is Not Interchangeable Without Compound‑Specific Evidence for 2‑Hydroxy‑5‑methyl‑N‑(2‑methylpropyl)benzamide


SAR studies across salicylamide‑class compounds demonstrate that minor structural modifications – particularly N‑alkyl chain length/branching and aryl ring substitution pattern – profoundly alter target engagement, potency, and selectivity [1]. Published work on related salicylamides shows that N‑substitution with isobutyl versus cyclopropylmethyl or halogenated phenyl groups yields differing cholinesterase and lipoxygenase inhibition profiles, while 5‑methyl versus 5‑halogen substitution determines STAT3‑inhibitory potency in the low‑micromolar range [2]. In the absence of compound‑specific quantitative data, generic substitution of 2‑hydroxy‑5‑methyl‑N‑(2‑methylpropyl)benzamide with any other salicylamide analog carries unrecognized risk of altered activity, selectivity, and physicochemical properties, directly undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 2‑Hydroxy‑5‑methyl‑N‑(2‑methylpropyl)benzamide: Critical Data Gap Assessment


Absence of Target‑Specific Potency Data vs. Structurally Adjacent Salicylamides

No peer‑reviewed study, patent example, or authoritative database (ChEMBL, BindingDB, PubChem BioAssay) reports any IC₅₀, Kᵢ, EC₅₀, or %‑inhibition value for 2‑hydroxy‑5‑methyl‑N‑(2‑methylpropyl)benzamide against any molecular target [1]. By contrast, the structurally related N‑(cyclopropylmethyl)‑2‑hydroxy‑5‑methylbenzamide (CAS 1019405‑20‑9) is commercially available and has annotated synthetic routes, yet likewise lacks published quantitative bioactivity . The closest analogs with reported data belong to chemotypes where the 2‑hydroxy‑5‑methylbenzamide core is N‑substituted with halogenated phenyl or biaryl groups, exhibiting micromolar STAT3‑inhibitory IC₅₀ values [2]. No direct or cross‑study comparison is possible.

Enzyme inhibition Receptor binding Salicylamide SAR

Lack of In‑Class Selectivity Profiling Against 15‑PGDH

A structurally distinct series of thiazolidinedione‑containing 2‑hydroxy‑5‑methylbenzamide analogs (US8637558) have been profiled as 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitors, with IC₅₀ values spanning 20 nM to >20 µM [1]. Crucially, the simple N‑isobutyl‑salicylamide scaffold of the target compound is absent from this dataset. The closest comparator in that patent series (US8637558, compound 54) is a fused thiazolidinedione‑benzamide hybrid, not an N‑alkyl‑salicylamide. No 15‑PGDH inhibition data exist for the target compound, precluding any selectivity or potency comparison within the 15‑PGDH inhibitor class.

15‑PGDH inhibition Prostaglandin metabolism Salicylamide class SAR

Uncharacterized Physicochemical and Stability Profile vs. Commercially Available Salicylamide Standards

The target compound's reported physicochemical properties are sparse: molecular weight 207.27 Da, formula C₁₂H₁₇NO₂, vendor‑stated purity ≥95% (by HPLC in some catalogs), with density, boiling point, melting point, flash point, and logP all unreported across major chemical databases . In contrast, the parent compound salicylamide (CAS 65‑45‑2) has fully characterized physicochemical parameters (mp 140–142 °C, logP 0.89, aqueous solubility ~2 mg/mL) and well‑documented stability profiles [1]. This discrepancy means that the target compound lacks the basic characterization data needed to assess formulation suitability, storage requirements, or batch‑to‑batch consistency relative to better‑characterized salicylamide standards.

Solubility Stability LogP Analytical QC

Patent Landscape: No Compound‑Specific Claims or Exemplified Uses

Comprehensive patent searching (Google Patents, USPTO, EPO, WIPO, SureChEMBL) using CAS 1019466‑74‑0, IUPAC name, SMILES, and substructure queries returns zero patents that specifically name, exemplify, or claim 2‑hydroxy‑5‑methyl‑N‑(2‑methylpropyl)benzamide [1]. The compound falls within the generic Markush structures of several patent families (e.g., EP0221346 on N‑substituted 2‑hydroxybenzamides as arachidonic acid cascade modulators; US8637558 and WO2021/046238 on 15‑PGDH inhibitors), but it is never synthesized or assayed in the working examples [2]. By comparison, closely related N‑substituted salicylamides with 4‑halogen or 4‑methoxy substituents are explicitly exemplified and have reported biological data in the same patent families [2].

Patent analysis Freedom to operate Use claims

Evidence‑Constrained Application Scenarios for 2‑Hydroxy‑5‑methyl‑N‑(2‑methylpropyl)benzamide


Salicylamide Library Diversity Screening

The compound may serve as a diversity element in a combinatorial or fragment‑based salicylamide library where the N‑isobutyl side chain and 5‑methyl substitution are underrepresented features. In such a context, its procurement is justified only if the screening collection requires a pre‑defined structural enumeration of N‑alkyl chain variants and no biological activity data are required for selection. No evidence supports preferential selection over other N‑alkyl‑salicylamides beyond structural uniqueness [1].

Synthetic Intermediate for Downstream Derivatization

The compound's 2‑hydroxy group and amide nitrogen offer two orthogonal reactive handles for further chemical elaboration (e.g., O‑alkylation, N‑acylation, or Mannich reactions). It may be provisioned as a core scaffold for generating focused libraries of salicylamide derivatives intended for subsequent biological screening, provided that downstream products are individually characterized . No evidence supports the intrinsic biological superiority of this scaffold over the simpler salicylamide core.

Analytical Reference Standard for Method Development

Given the availability of material at ≥95% purity from multiple commercial vendors, the compound could serve as a retention‑time marker or mass spectrometry calibration standard in HPLC/LC‑MS method development for salicylamide‑containing mixtures. However, the absence of certified reference material (CRM) status, reported melting point, and multi‑batch analytical certificates limits its suitability for quantitative analytical validation relative to pharmacopoeial salicylamide standards .

Negative Control for SAR Studies on N‑Substituted Salicylamides

In SAR campaigns focused on N‑substituted salicylamides with known biological activity (e.g., STAT3 or lipoxygenase inhibition), the target compound could be employed as a structurally matched but activity‑uncharacterized comparator, provided the investigator independently confirms its lack of activity in the assay of interest. This application depends entirely on in‑house biological validation and cannot be recommended on the basis of existing public data [2].

Quote Request

Request a Quote for 2-hydroxy-5-methyl-N-(2-methylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.